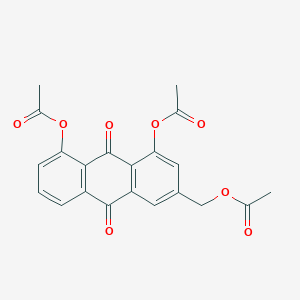

Aleoe-emodin triacetate

説明

特性

IUPAC Name |

(4,5-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXLCJZCCDHZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403188 | |

| Record name | 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25395-11-3 | |

| Record name | 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Aloe-Emodin Triacetate in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the anti-cancer mechanisms of Aloe-emodin. However, specific research on Aloe-emodin triacetate is limited. This guide will operate under the scientific assumption that Aloe-emodin triacetate acts as a prodrug, readily hydrolyzed within the cellular environment to its active form, Aloe-emodin. The mechanisms detailed herein are based on the robust body of evidence available for Aloe-emodin.

Executive Summary

Aloe-emodin, a naturally occurring anthraquinone, demonstrates significant pleiotropic anti-cancer effects across a wide range of malignancies. Its triacetate derivative is hypothesized to enhance bioavailability, ultimately releasing the active Aloe-emodin compound to exert its cytotoxic and anti-proliferative effects. The core mechanisms of action converge on three primary anti-neoplastic outcomes: induction of programmed cell death (apoptosis), arrest of the cell division cycle, and inhibition of metastasis. These effects are orchestrated through the modulation of multiple critical intracellular signaling pathways. This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of Aloe-emodin has been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric. The data presented below summarizes the IC₅₀ values of Aloe-emodin, providing a comparative view of its efficacy in different cancer types.

| Cancer Type | Cell Line | IC₅₀ Value (µM) | Reference |

| Leukemia | CCRF-CEM | 9.872 | [1] |

| Leukemia | CEM/ADR5000 (drug-resistant) | 12.85 | [1] |

| Colon Cancer | HCT116 (p53+/+) | 16.47 | [1] |

| Colon Cancer | HCT116 (p53-/-) | 11.19 | [1] |

| Glioblastoma | U87.MG | 21.73 | [1] |

| Glioblastoma | U87.MGΔEGFR (drug-resistant) | 33.76 | [1] |

| Breast Cancer | MDA-MB-231-pcDNA | 22.3 | [1] |

| Breast Cancer | MDA-MB-231-BCRP clone 23 | 26.95 | [1] |

| Embryonic Kidney | HEK293 | 16.9 | [1] |

| Embryonic Kidney | HEK293-ABCB5 | 25.92 | [1] |

| Colorectal Cancer | HT-29 | 5.38 µg/mL | |

| Breast Cancer | MCF-7 | 16.56 µg/mL | |

| Glioblastoma | U373 | 18.59 µg/mL | |

| Leukemia | HL-60 | 20.93 | |

| Leukemia | P3HR-1 | 28.06 | |

| Leukemia | K-562 | 60.98 |

Core Mechanism 1: Induction of Apoptosis

Aloe-emodin is a potent inducer of apoptosis in cancer cells, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged approach ensures a robust and efficient elimination of malignant cells.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by mitochondrial stress and the subsequent release of pro-apoptotic factors. Aloe-emodin triggers this cascade through several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Aloe-emodin promotes the production of ROS within cancer cells, leading to oxidative stress and mitochondrial dysfunction.

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

-

Cytochrome c Release and Apoptosome Formation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.

Extrinsic Apoptosis Pathway

The extrinsic pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors. Aloe-emodin has been shown to influence this pathway by:

-

Upregulation of Death Receptors: It can increase the expression of death receptors like Fas/APO-1 on the cancer cell surface, sensitizing them to apoptosis.

-

Activation of Caspase-8: Ligand binding to death receptors leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

p53-Dependent and Independent Apoptosis

Aloe-emodin can induce apoptosis through both p53-dependent and p53-independent mechanisms. In cells with wild-type p53, Aloe-emodin can increase p53 expression, which in turn upregulates pro-apoptotic targets like Bax and p21.[2] However, in cancer cells with mutated or deficient p53, Aloe-emodin can still induce apoptosis, demonstrating its therapeutic potential across a broader range of tumors.[3]

References

Unveiling the Bioactive Potential: A Technical Guide to Acetylated Aloe-Emodin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe-emodin (B1665711), a naturally occurring anthraquinone (B42736) found in plants such as Aloe vera and Rheum palmatum, has long been recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. Structural modification of natural products is a cornerstone of drug discovery, aiming to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. Acetylation, the introduction of an acetyl group, is a common chemical modification that can significantly alter the biological activity of a parent compound. This technical guide provides an in-depth exploration of the biological activities of acetylated aloe-emodin derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant cellular pathways.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the available quantitative data on the biological activities of acetylated aloe-emodin derivatives compared to the parent compound, aloe-emodin.

Table 1: Cytotoxic Activity of Acetylated Aloe-Emodin Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3-Acetyl Emodin | HepG2 (Human hepatocellular carcinoma) | MTT Assay | 420 | [1] |

| Emodin | HepG2 (Human hepatocellular carcinoma) | MTT Assay | 540 | [1] |

| Aloe-Emodin | CCRF-CEM (Human T-cell acute lymphoblastic leukemia) | Resazurin Assay | 9.87 | [2] |

| Aloe-Emodin | HCT116 (p53+/+) (Human colon cancer) | Resazurin Assay | 16.47 | [2] |

| Aloe-Emodin | U87.MG (Human glioblastoma) | Resazurin Assay | 21.73 | [2] |

| Aloe-Emodin | MDA-MB-231 (Human breast cancer) | Resazurin Assay | 22.3 | [2] |

Table 2: Enzyme Inhibitory Activity of Aloe-Emodin

| Compound | Enzyme | Assay | IC50 | Reference |

| Aloe-Emodin | Cytochrome P450 1B1 (CYP1B1) | Enzymatic Assay | 0.192 ± 0.015 nM | [3] |

| Emodin | Cytochrome P450 1B1 (CYP1B1) | Enzymatic Assay | 0.067 ± 0.003 µM | [3] |

Note: Data on the enzyme inhibitory activities of acetylated aloe-emodin derivatives are currently limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols for the synthesis and biological evaluation of acetylated aloe-emodin derivatives.

Synthesis of Acetylated Aloe-Emodin Derivatives

1. Synthesis of Aloe-Emodin Monoacetate

This protocol describes the inadvertent acetylation of aloe-emodin during the hydrolysis of anthraquinone glycosides with acetic acid.

-

Procedure: A mixture of a dried plant extract containing aloe-emodin glycosides (1 g) and acetic acid (10 ml) is refluxed on a boiling-water bath for 1 hour.[4] The reaction mixture is then cooled and can be analyzed chromatographically to identify the formation of aloe-emodin monoacetate.[4] Alternatively, refluxing aloe-emodin with acetic acid or ethyl acetate (B1210297) in the presence of HCl can also yield the monoacetate derivative.[4]

2. Synthesis of Aloe-Emodin Triacetate

-

Reagents and Equipment:

-

Aloe-emodin (50 mg)[4]

-

Anhydrous pyridine (B92270) (1.5 ml)[4]

-

Acetic anhydride (B1165640) (1.5 ml)[4]

-

Water bath[4]

-

Calcium chloride trap[4]

-

Ice water[4]

-

-

Procedure:

-

A mixture of aloe-emodin (50 mg), anhydrous pyridine (1.5 ml), and acetic anhydride (1.5 ml) is refluxed on a water bath at 60-70°C under anhydrous conditions (using a CaCl2 trap) for 2 hours.[4]

-

The reaction mixture is allowed to stand overnight at room temperature.[4]

-

The mixture is then poured into ice water (100 ml) to precipitate the yellow product, aloe-emodin triacetate.[4]

-

Biological Activity Assays

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Target cancer cell lines (e.g., HepG2)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., acetylated aloe-emodin derivatives) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5][6]

-

MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., 28 µL of a 2 mg/mL solution) to each well and incubate for 1.5 to 4 hours at 37°C.[5][7]

-

Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add DMSO (e.g., 130 µL) to each well to dissolve the formazan crystals.[5] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete solubilization.[5][8]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[5][7]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[6]

-

2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.[9]

-

Procedure (General Outline):

-

Cell Lysis: Induce apoptosis in cells using the test compound. Collect the cells and lyse them in a chilled cell lysis buffer to release the cytosolic contents, including caspases.[10]

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).[11][12]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]

-

Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[9] The increase in absorbance is proportional to the caspase-3 activity.

-

Signaling Pathways and Mechanisms of Action

Aloe-emodin and its derivatives exert their biological effects by modulating various intracellular signaling pathways. While specific data on the effects of acetylation on these pathways are still emerging, the known mechanisms of the parent compound provide a strong foundation for understanding the potential actions of its acetylated forms.

Apoptosis Signaling Pathway

Aloe-emodin is a known inducer of apoptosis in various cancer cells. The process often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3.

Caption: Aloe-emodin-induced apoptosis signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is often implicated in cancer. Aloe-emodin has been shown to inhibit this pathway.

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its overactivation is common in many cancers, and it is a target for anticancer drug development. Aloe-emodin has been reported to modulate this pathway.

Caption: Modulation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aloe-emodin has been shown to influence MAPK signaling.

Caption: Involvement in the MAPK signaling pathway.

Conclusion

The acetylation of aloe-emodin presents a promising avenue for the development of novel therapeutic agents. The available data, although still limited, suggests that acetylation can modulate the cytotoxic activity of the parent compound. Further research is warranted to synthesize a broader range of acetylated aloe-emodin derivatives and to comprehensively evaluate their biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. Elucidating the precise mechanisms by which acetylation influences key signaling pathways will be critical for the rational design of next-generation aloe-emodin-based drugs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. assaygenie.com [assaygenie.com]

- 11. mpbio.com [mpbio.com]

- 12. abcam.com [abcam.com]

Unveiling Aloe-Emodin Triacetate: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe-emodin (B1665711) triacetate, a synthetically derived ester of the naturally occurring anthraquinone (B42736) aloe-emodin, has garnered interest for its potential as a prodrug and its role as a key intermediate in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and natural sources of aloe-emodin triacetate. It details the seminal synthetic procedures, explores its limited known natural occurrences, and presents relevant analytical methodologies. Furthermore, this document elucidates the potential signaling pathways of its parent compound, aloe-emodin, which are likely relevant to the biological activity of aloe-emodin triacetate.

Discovery and Synthesis

The first detailed description of the synthesis of aloe-emodin triacetate appeared in the scientific literature in 1968. The process involves the acetylation of aloe-emodin, a compound readily available from various natural sources. While earlier, less detailed accounts may exist, this marks a significant point in the scientific record for this compound.

1.1. Synthetic Protocol: Acetylation of Aloe-Emodin

The most common laboratory-scale synthesis of aloe-emodin triacetate involves the reaction of aloe-emodin with acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270). This straightforward procedure yields the triacetylated product with high efficiency.

Experimental Protocol: Synthesis of Aloe-Emodin Triacetate [1]

-

Materials:

-

Aloe-emodin (50 mg)

-

Anhydrous pyridine (1.5 ml)

-

Acetic anhydride (1.5 ml)

-

Ice water

-

Round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Water bath

-

-

Procedure:

-

Combine aloe-emodin, anhydrous pyridine, and acetic anhydride in a round-bottom flask.

-

Fit the flask with a reflux condenser protected by a calcium chloride drying tube to maintain anhydrous conditions.

-

Heat the reaction mixture on a water bath at 60-70°C for 2 hours.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Pour the reaction mixture into 100 ml of ice water to precipitate the product.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate with water and dry to yield aloe-emodin triacetate.

-

A patent also describes a similar acetylation process, highlighting its industrial relevance.[2]

Natural Sources and Isolation

The natural occurrence of aloe-emodin triacetate is exceedingly rare compared to its parent compound, aloe-emodin. To date, the only documented natural source of a related compound, aloe-emodin acetate, is the leaves of Kniphofia foliosa, a plant belonging to the Asphodelaceae family.[3][4] It is important to note that the initial report identified "aloe-emodin acetate," and it is plausible this refers to the triacetate, though further confirmation is needed.

2.1. Isolation from Kniphofia foliosa

Conceptual Experimental Workflow for Isolation

Caption: Conceptual workflow for the isolation of Aloe-emodin triacetate from Kniphofia foliosa.

Quantitative Analysis

There is a lack of specific quantitative data for aloe-emodin triacetate in natural sources. However, established analytical methods for aloe-emodin can be adapted for the quantification of its triacetate derivative. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed for the analysis of aloe-emodin and related anthraquinones.

Table 1: Analytical Methods for Aloe-Emodin Quantification (Adaptable for Triacetate)

| Method | Stationary Phase | Mobile Phase | Detection | Reference |

| RP-HPLC | C18 | Methanol:Water (70:30, v/v) with 0.1% Orthophosphoric Acid | UV (256 nm) | [3] |

| HPTLC | Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) | Densitometry (435 nm) | [5] |

Signaling Pathways of the Parent Compound, Aloe-Emodin

Currently, there is no direct research on the specific signaling pathways targeted by aloe-emodin triacetate. It is widely hypothesized that aloe-emodin triacetate functions as a prodrug, which is hydrolyzed in vivo to release the active compound, aloe-emodin. Therefore, understanding the signaling pathways of aloe-emodin is crucial for predicting the biological effects of its triacetylated form.

Aloe-emodin is known to interact with a multitude of signaling pathways, primarily implicated in cancer and inflammation.

4.1. Key Signaling Pathways Modulated by Aloe-Emodin

-

Apoptosis Induction: Aloe-emodin can induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]

-

MAPK Pathway: It can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which are critical in regulating cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: Aloe-emodin has been shown to inhibit this key survival pathway, which is often dysregulated in cancer.

-

NF-κB Pathway: By inhibiting the NF-κB signaling cascade, aloe-emodin can exert anti-inflammatory effects.

-

Wnt/β-catenin Pathway: Recent studies have indicated that aloe-emodin can inhibit the Wnt/β-catenin pathway, which is crucial in embryonic development and tumorigenesis.[7]

Diagram of Aloe-Emodin's Potential Cellular Targets

Caption: Putative signaling pathways modulated by Aloe-emodin.

Conclusion

Aloe-emodin triacetate is a readily synthesized derivative of the natural product aloe-emodin. Its discovery is rooted in synthetic organic chemistry, with well-established protocols for its preparation. While its natural occurrence appears to be limited to a single reported instance in Kniphofia foliosa, further investigation into other species of this genus and related plants may reveal additional sources. The biological activity of aloe-emodin triacetate is likely mediated through its conversion to aloe-emodin, which targets multiple critical signaling pathways involved in cell growth, inflammation, and apoptosis. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting both the established knowledge and the areas requiring further exploration.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Aloe-Emodin Acetate, an Anthraquinone Derivative from Leaves of Kniphofia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Estimation of Aloe Emodin and Emodin from Rheum emodi, Cassia alata and Aloes by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 7. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Aloe-emodin Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aloe-emodin triacetate, a derivative of the naturally occurring anthraquinone (B42736) Aloe-emodin. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development by presenting key analytical data, detailed experimental protocols, and illustrative workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Aloe-emodin triacetate, facilitating easy reference and comparison.

¹H NMR Data

Solvent: Data typically recorded in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.18 | Singlet | 3H | Protons of the acetoxymethyl group at C-3 |

| ~2.45 | Singlet | 6H | Protons of the two phenolic acetate (B1210297) groups at C-1 and C-8 |

| Aromatic Protons | Multiplets | - | Aromatic backbone protons |

Note: The signals for the phenolic hydroxyl protons of Aloe-emodin are absent in the triacetate derivative[1].

¹³C NMR Data (Estimated)

No experimental ¹³C NMR spectrum for Aloe-emodin triacetate was found in the reviewed literature. The following are estimated chemical shifts based on the known spectrum of Aloe-emodin and the anticipated effects of acetylation. Acetylation of phenolic hydroxyls is expected to shift the ipso-carbon downfield and the ortho- and para-carbons upfield. The carbonyl carbons of the acetate groups will appear around 168-170 ppm, and the methyl carbons around 21 ppm. The quinone carbonyls are expected to shift slightly upfield due to the removal of hydrogen bonding.

| Carbon Atom | Estimated Chemical Shift (δ) ppm |

| C-1, C-8 (C-O-C=O) | ~150 |

| C-9, C-10 (C=O) | ~180-185 |

| Acetate Carbonyls | ~169 |

| Aromatic Carbons | ~115-140 |

| Acetoxymethyl Carbon (C-3-CH₂) | ~63 |

| Acetate Methyls | ~21 |

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1770, ~1760 | Strong | C=O stretch of phenolic acetate groups |

| ~1730 | Strong | C=O stretch of the acetoxymethyl group |

| ~1670 | Strong | Non-chelated quinone C=O stretch |

| ~1600 | Medium | Aromatic C=C stretch |

Note: The chelated quinone C=O stretching band of Aloe-emodin (around 1626 cm⁻¹) is absent in the triacetate, and a new band for the non-chelated carbonyl appears at a higher frequency[1].

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent: Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|

| ~337 | - | Shifted from ~430 nm band in Aloe-emodin |

| Further absorptions | - | Consistent with the anthraquinone chromophore |

Note: Acetylation of the phenolic hydroxyl groups causes a significant hypsochromic (blue) shift of the long-wavelength absorption band[1].

Experimental Protocols

The following are detailed methodologies for the synthesis of Aloe-emodin triacetate and its spectroscopic characterization.

Synthesis of Aloe-emodin Triacetate

This protocol is adapted from the literature for the acetylation of Aloe-emodin[1].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (e.g., containing CaCl₂), combine Aloe-emodin (1 equivalent) with anhydrous pyridine (B92270) (approx. 30 mL per gram of Aloe-emodin) and acetic anhydride (B1165640) (approx. 30 mL per gram of Aloe-emodin).

-

Reaction: Heat the mixture to 60-70°C in a water bath and maintain reflux for 2 hours with stirring.

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water (approx. 2 L per gram of Aloe-emodin).

-

Isolation: A yellow precipitate of crude Aloe-emodin triacetate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol (B145695) to yield pure Aloe-emodin triacetate.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of dry Aloe-emodin triacetate in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to the ¹H NMR spectrum.

2.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of dry Aloe-emodin triacetate with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and record the spectrum from 4000 to 400 cm⁻¹.

2.2.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of Aloe-emodin triacetate in spectroscopic grade methanol of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (in the µg/mL range) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the methanolic solution of the sample and another with pure methanol to serve as a blank. Record the absorption spectrum over a wavelength range of 200-600 nm.

Workflow and Process Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis and analytical workflows for Aloe-emodin triacetate.

Caption: Synthesis workflow for Aloe-emodin triacetate.

Caption: General analytical workflow for spectroscopic characterization.

References

Aloe-Emodin Triacetate as an Impurity in Diacerein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacerein (B1670377), a symptomatic slow-acting drug for osteoarthritis, is a semi-synthetic anthraquinone (B42736) derivative.[1] During its synthesis and storage, various impurities can arise, which may impact the drug's safety and efficacy.[2][3] One such critical impurity is aloe-emodin (B1665711) triacetate, also known as Diacerein EP Impurity H.[4][5] This technical guide provides an in-depth overview of aloe-emodin triacetate, focusing on its formation, analytical detection, and control in diacerein active pharmaceutical ingredients (APIs) and finished products. Detailed experimental protocols and structured data are presented to aid researchers and drug development professionals in managing this impurity.

Introduction to Diacerein and its Impurities

Diacerein is a di-acetylated derivative of rhein (B1680588).[6] Its mechanism of action involves the inhibition of interleukin-1β, a pro-inflammatory cytokine implicated in the degradation of cartilage.[1][7] The manufacturing process of diacerein can lead to the formation of several process-related and degradation impurities.[2] These impurities can include unreacted intermediates, by-products, and degradation products arising from exposure to stress conditions such as acid, base, oxidation, heat, and light.[3][8]

Aloe-emodin is a key starting material or intermediate in some synthetic routes for diacerein.[9][10] Consequently, derivatives of aloe-emodin, such as aloe-emodin triacetate, can be present as impurities in the final diacerein product.[11][12] Given the potential for impurities to affect the safety and efficacy of the drug, regulatory authorities like the FDA, ICH, and EMA have established strict limits for their presence.[3]

Aloe-Emodin Triacetate: Formation and Chemical Properties

Aloe-emodin triacetate is the tri-acetylated form of aloe-emodin.[4][13] Its formation is directly linked to the synthesis and purification processes of diacerein, particularly when aloe-emodin is used as a starting material and acetylation steps are involved.[11][12] Incomplete oxidation of triacetyl aloe-emodin during the synthesis of diacerein can also result in its presence as an impurity.[14]

Chemical Properties of Aloe-Emodin Triacetate:

| Property | Value | Reference |

| Chemical Name | 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione | [4] |

| Synonyms | Diacerein EP Impurity H, Triacetyl Aloe Emodin | [4][5] |

| CAS Number | 25395-11-3 | [4] |

| Molecular Formula | C21H16O8 | [4] |

| Molecular Weight | 396.35 g/mol | [4] |

| Appearance | Yellow Solid | [13][15] |

Synthesis of Diacerein and the Formation of Aloe-Emodin Triacetate

Several synthetic routes for diacerein exist, with some utilizing aloe-emodin as a key precursor. One common approach involves the acetylation of aloe-emodin to form aloe-emodin triacetate, followed by oxidation to yield diacerein.[11][12]

A process for preparing diacerein with low genotoxic impurity residue involves the oxidation of aloe-emodin to aldehyde aloe-emodin, followed by acylation to diacetyl aldehyde aloe-emodin, and then oxidation to a diacerein crude product, which is subsequently recrystallized.[16] This process aims to keep the levels of aloe-emodin and its derivatives below 15 ppm.[16] Another patented process describes the preparation of high-purity diacerein by oxidizing protected aloe-emodin, which can limit the aloe-emodin and its acetyl derivatives to not more than 2 ppm.[9]

Caption: Synthetic pathway of diacerein from aloe-emodin, highlighting the formation of aloe-emodin triacetate as a key intermediate and its potential carryover as an impurity into the final product due to incomplete oxidation.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are crucial for the detection and quantification of aloe-emodin triacetate in diacerein. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate diacerein from its impurities, including aloe-emodin triacetate, and any degradation products that may form under stress conditions.

Experimental Protocol: Gradient RP-HPLC Method [17][18]

-

Mobile Phase:

-

Gradient Program: A gradient elution is typically employed to achieve optimal separation.

-

Injection Volume: 20 µL.[19]

Quantitative Data from a Validated HPLC Method: [17][18]

| Parameter | Rhein | Aloe Emodin | Monoacetyl Rhein I | Monoacetyl Rhein II |

| Relative Response Factor | 0.86 | 0.80 | 0.81 | 0.89 |

Forced Degradation Studies:

Forced degradation studies are critical to establish the stability-indicating nature of an analytical method. Diacerein is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[8][19][20]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for six hours.[20]

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for six hours. Diacerein shows significant degradation in alkaline medium.[20]

-

Oxidative Degradation: Treatment with hydrogen peroxide.[8]

-

Thermal Degradation: Exposure to dry heat (e.g., 80°C for 24 hours).[6]

-

Photolytic Degradation: Exposure to UV light.[8]

The developed HPLC method should be able to resolve diacerein from all degradation products and process-related impurities, including aloe-emodin triacetate.[17][18]

Caption: A typical workflow for the analytical determination of impurities in diacerein, including forced degradation studies and subsequent RP-HPLC analysis.

Genotoxicity Considerations

Aloe-emodin, the precursor to aloe-emodin triacetate, has been the subject of genotoxicity studies. Some in vitro studies have indicated that aloe-emodin can induce mutagenic effects.[21][22] However, several in vivo studies have not found evidence of genotoxic activity.[21][23][24] The European Food Safety Authority (EFSA) has raised concerns about the potential genotoxicity of hydroxyanthracene derivatives, including aloe-emodin.[24][25] Due to these concerns, controlling the levels of aloe-emodin and its derivatives, such as aloe-emodin triacetate, in pharmaceutical products is of high importance.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances and products. The identification and qualification thresholds for impurities are based on the maximum daily dose of the drug. For genotoxic impurities, much lower limits are typically applied. While specific limits for aloe-emodin triacetate are not universally defined and may vary, a general principle is to keep impurity levels as low as reasonably practicable. Some manufacturing processes aim for levels below 2 ppm for aloe-emodin and its acetyl derivatives.[9]

Conclusion

Aloe-emodin triacetate is a critical process-related impurity in the synthesis of diacerein that requires careful monitoring and control. A thorough understanding of its formation during the manufacturing process, coupled with the implementation of robust, validated, and stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of diacerein products. This technical guide provides a comprehensive resource for researchers and drug development professionals to effectively manage this impurity in compliance with regulatory expectations.

References

- 1. 芦荟大黄素 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. Triacetyl Aloe-emodin (Impurity A) | 25395-11-3 [chemicalbook.com]

- 5. Diacerein EP Impurity H (Triacetyl Aloe Emodin) | 25395-11-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 6. ijrpc.com [ijrpc.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. rjptonline.org [rjptonline.org]

- 9. US8324411B2 - Process for the preparation of DIACEREIN - Google Patents [patents.google.com]

- 10. EP1666446A1 - Process for preparing rhein and diacerein - Google Patents [patents.google.com]

- 11. US5652265A - Production of rhein and rhein derivatives - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Triacetyl Aloe-emodin (Impurity A) - LKT Labs [lktlabs.com]

- 14. WO2013038424A2 - Process for purifying diacerein - Google Patents [patents.google.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Diacerein synthesis method based on anthraquinone medicines - Eureka | Patsnap [eureka.patsnap.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genotoxicity of aloeemodin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genotoxicity of the laxative drug components emodin, aloe-emodin and danthron in mammalian cells: topoisomerase II mediated? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Aloe-emodin, a hydroxyanthracene derivative, is not genotoxic in an in vivo comet test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Aloe-Emodin Triacetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe-emodin (B1665711), a naturally occurring anthraquinone (B42736) found in various plants, has demonstrated significant anti-cancer properties in a multitude of in vitro and in vivo studies.[1][2][3][4][5] Its derivative, aloe-emodin triacetate, is the focus of these application notes. While direct and extensive experimental protocols for aloe-emodin triacetate in cell culture are not widely documented in current literature, it is hypothesized that this acetylated form may act as a prodrug, potentially offering altered solubility and bioavailability before being metabolized intracellularly to the active aloe-emodin.

These protocols are therefore based on the wealth of data available for aloe-emodin, providing a robust framework for initiating research with aloe-emodin triacetate. Researchers should consider these as a starting point and perform necessary optimizations, such as determining the optimal concentration and incubation times for their specific cell lines and experimental conditions.

The anti-cancer effects of aloe-emodin are attributed to its ability to inhibit cell proliferation, induce apoptosis and cell cycle arrest, and modulate key signaling pathways crucial for cancer cell survival and metastasis.[1][2][3][6] This document provides detailed methodologies for investigating these effects and visual representations of the involved signaling pathways.

Data Presentation: Efficacy of Aloe-Emodin Across Various Cancer Cell Lines

The following tables summarize the effective concentrations and inhibitory effects of the parent compound, aloe-emodin, in different human cancer cell lines. This data can serve as a valuable reference for establishing the initial concentration range for experiments with aloe-emodin triacetate.

Table 1: IC50 Values of Aloe-Emodin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |

| CCRF-CEM | Leukemia | 9.872 | Not Specified |

| CEM/ADR5000 | Drug-resistant Leukemia | 12.85 | Not Specified |

| DLD-1 | Colon Carcinoma | 0.30–0.37 mM (300-370 µM) | 48 |

| WiDr | Colon Carcinoma | Not specified, but sensitive | 24, 48 |

| A375 | Melanoma | Not specified, dose-dependent inhibition | 48 |

| SK-MEL-28 | Melanoma | Not specified, dose-dependent inhibition | 48 |

| T24 | Bladder Cancer | Dose-dependent apoptosis | Not Specified |

| H460 | Non-small Cell Lung | Not specified, apoptosis at 40 µM | Not Specified |

| A549 | Non-small Cell Lung | Dose and time-dependent | Not Specified |

| NCI-H1299 | Non-small Cell Lung | Dose and time-dependent | Not Specified |

Table 2: Effective Concentrations of Aloe-Emodin for Various Cellular Effects

| Cell Line | Cancer Type | Concentration (µM) | Observed Effect |

| SW620 & HT-29 | Colorectal Cancer | 10, 20, 40 | Reduced cell viability |

| CCRF-CEM | Leukemia | 4-fold IC50 | S-phase cell cycle arrest |

| Melanoma Cells | Melanoma | 0-25 µg/mL | Inhibition of cell viability, proliferation, migration, and invasion; G2/M arrest; apoptosis |

| Fibroblasts | Scar Tissue | 40 | Inhibition of proliferation |

| LNCaP | Prostate Cancer | 20, 50, 100 | Induction of apoptosis |

Experimental Protocols

Preparation of Aloe-Emodin Triacetate Stock Solution

-

Compound: Aloe-emodin triacetate (Triacetyl Aloe-emodin)

-

Molecular Weight: 396.35 g/mol

-

Appearance: Yellow Solid

-

Storage: Store at -20°C

-

To prepare a 10 mM stock solution, dissolve 3.96 mg of aloe-emodin triacetate in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Mix thoroughly by vortexing until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of aloe-emodin triacetate on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of aloe-emodin triacetate in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of aloe-emodin triacetate for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, Annexin V-positive/PI-positive cells are in late apoptosis or necrosis, and Annexin V-negative/PI-negative cells are viable.

Cell Cycle Analysis

This protocol is for determining the effect of aloe-emodin triacetate on cell cycle progression.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with aloe-emodin triacetate as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with ice-cold PBS. Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways.

-

Protein Extraction: After treating cells with aloe-emodin triacetate, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, ERK, p-ERK, β-catenin, c-myc, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams representing the signaling pathways modulated by aloe-emodin and a general experimental workflow for studying the effects of aloe-emodin triacetate.

Caption: General experimental workflow for investigating the in vitro anti-cancer effects of aloe-emodin triacetate.

Caption: Aloe-emodin inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival.[7][8][9][10][11]

References

- 1. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. debuglies.com [debuglies.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer effects of aloe-emodin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Aloe-emodin inhibits scar tissue fibrosis through thrombospondin-1-PI3k-Akt pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aloe-emodin prevents nerve injury and neuroinflammation caused by ischemic stroke via the PI3K/AKT/mTOR and NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Aloe-Emodin Ameliorates Renal Fibrosis Via Inhibiting PI3K/Akt/mTOR Signaling Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Aloe-emodin mediates the inhibitory effect of LncRNA D63785 on the PI3K/Akt/mTOR pathway in nasopharyngeal carcinoma [frontiersin.org]

Dissolving Aloe-emodin Triacetate for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe-emodin triacetate, a derivative of the naturally occurring anthraquinone (B42736) Aloe-emodin, is a compound of interest for various pharmacological studies. Proper dissolution is a critical first step for accurate and reproducible in vitro assays. This document provides detailed protocols for the solubilization of Aloe-emodin triacetate, summarizes its physicochemical properties, and outlines its known effects on key signaling pathways. These guidelines are intended to assist researchers in preparing this compound for cell-based and biochemical experiments.

Physicochemical Properties and Solubility

Aloe-emodin triacetate (Triacetyl Aloe-emodin) is the acetylated form of Aloe-emodin. The addition of three acetyl groups increases its lipophilicity compared to the parent compound. While specific solubility data for Aloe-emodin triacetate is not extensively published, information for the parent compound, Aloe-emodin, and general principles for similar hydrophobic compounds can guide the selection of an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of Aloe-emodin triacetate for in vitro use.

Table 1: Physicochemical and Solubility Data

| Property | Value | Source |

| Chemical Name | 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione | [1][2] |

| Synonyms | Triacetyl Aloe-emodin, Aloe-emodin Impurity A | [1][2] |

| Molecular Formula | C₂₁H₁₆O₈ | [1][2] |

| Molecular Weight | 396.35 g/mol | [1][2] |

| CAS Number | 25395-11-3 | [1][2] |

| Appearance | Yellow Solid | [1] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | Inferred from Aloe-emodin data[3] |

| Storage of Powder | -20°C | [1] |

| Storage of Stock Solution | -20°C for up to one month | [4] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Aloe-emodin triacetate in cell culture grade DMSO.

Materials:

-

Aloe-emodin triacetate (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated pipettors and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.39635 (mg/µmol) For 1 mL of a 10 mM stock solution, 3.96 mg of Aloe-emodin triacetate is required.

-

Weigh the compound: Carefully weigh the calculated amount of Aloe-emodin triacetate powder and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add the desired volume of cell culture grade DMSO to the tube.

-

Dissolve the compound: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. It is generally recommended to use the stock solution within one month[4].

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the high-concentration stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM Aloe-emodin triacetate stock solution in DMSO

-

Complete cell culture medium (pre-warmed to 37°C)

-

Sterile tubes for dilution

-

Calibrated pipettors and sterile, filtered pipette tips

Procedure:

-

Determine the final concentration: Decide on the final concentration of Aloe-emodin triacetate required for your experiment.

-

Calculate the dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration. A common practice is to perform a serial dilution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

Prepare the working solution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium. Mix well by gentle pipetting or inverting the tube.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of Aloe-emodin triacetate to the same final volume of cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.

-

Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of Aloe-emodin triacetate or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.

Signaling Pathways Modulated by Aloe-emodin and its Derivatives

Aloe-emodin, the parent compound of Aloe-emodin triacetate, is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. While the specific effects of the triacetylated form may vary, the core mechanisms are likely to be similar.

Wnt/β-catenin Signaling Pathway

Aloe-emodin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.

Caption: Inhibition of the Wnt/β-catenin pathway by Aloe-emodin.

Apoptosis Signaling Pathway

Aloe-emodin is a potent inducer of apoptosis in various cancer cell lines. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of programmed cell death.

Caption: Induction of apoptosis by Aloe-emodin via intrinsic and extrinsic pathways.

Experimental Workflow

The following diagram outlines a general workflow for conducting in vitro assays with Aloe-emodin triacetate.

Caption: General experimental workflow for in vitro assays.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the dissolution and use of Aloe-emodin triacetate in in vitro research. Adherence to these guidelines for preparing stock and working solutions is essential for obtaining reliable and reproducible data. Understanding the potential signaling pathways affected by this compound will aid in experimental design and data interpretation. As with any experimental compound, it is recommended to perform initial dose-response studies to determine the optimal concentration for a specific cell line and assay.

References

Application Notes and Protocols for Utilizing Aloe-emodin Triacetate in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe-emodin (B1665711), a naturally occurring anthraquinone (B42736) found in plants such as aloe, is a compound of significant interest in cancer research due to its demonstrated ability to induce apoptosis in a variety of cancer cell lines.[1][2] Its pro-apoptotic effects are mediated through multiple signaling pathways, making it a promising candidate for further investigation in drug development.

This document provides detailed application notes and protocols for the use of Aloe-emodin triacetate , a derivative of aloe-emodin, in apoptosis assays. Aloe-emodin triacetate is often used to enhance the stability and bioavailability of the parent compound. It is presumed that once inside the cell, the triacetate form is hydrolyzed to the active aloe-emodin. These guidelines are designed to assist researchers in effectively designing and executing experiments to evaluate the apoptotic potential of this compound.

Mechanism of Action: Aloe-emodin and Apoptosis

Aloe-emodin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Aloe-emodin has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[1][5][6]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases, such as caspase-9.[7][8] This, in turn, activates executioner caspases, including caspase-3, -6, and -7, which are responsible for cleaving key cellular substrates and executing the apoptotic program.[1][7][9]

-

Death Receptor Pathway: In some cell types, aloe-emodin can also activate the extrinsic pathway by increasing the expression of death receptors like Fas/APO1, leading to the activation of caspase-8.[10][11]

-

Involvement of Other Signaling Pathways: The apoptotic effects of aloe-emodin have also been linked to the modulation of various signaling pathways, including p53, MAPK/JNK, and PI3K/AKT.[11][12]

Data Presentation: Efficacy of Aloe-emodin in Various Cancer Cell Lines

The following tables summarize the quantitative data on the effects of aloe-emodin on cell viability and apoptosis induction in different human cancer cell lines.

Table 1: IC50 Values of Aloe-emodin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| MCF-10AT | Breast Cancer | 35.75 | 72 | [3] |

| MCF-7 | Breast Cancer | 43.49 | 72 | [3] |

| U373 | Glioblastoma | ~70 (18.59 µg/mL) | Not Specified | [1] |

| HT-29 | Colorectal Cancer | ~20 (5.38 µg/mL) | Not Specified | [1] |

| K-562 | Chronic Myelogenous Leukemia | 60.98 | 72 | [13] |

| HL-60 | Promyelocytic Leukemia | 20.93 | 72 | [13] |

| P3HR-1 | Burkitt's Lymphoma | 28.06 | 72 | [13] |

| Huh-7 | Hepatocellular Carcinoma | ~75 | Not Specified | [14] |

| MKN45 | Gastric Cancer | >50 | 24 and 48 | [15] |

| COLO 800, COLO 794, A375 | Melanoma | ~15 | Not Specified | [16] |

| SCC25 | Tongue Squamous Cell Carcinoma | 47.0 (48h), 38.6 (72h) | 48 and 72 | [17] |

Table 2: Induction of Apoptosis by Aloe-emodin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Aloe-emodin Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells | Assay Method | Reference |

| MCF-10AT | Breast Cancer | 20 | 72 | 17.33% | Annexin V/PI | [3] |

| MCF-10AT | Breast Cancer | 40 | 72 | 36.09% | Annexin V/PI | [3] |

| MCF-7 | Breast Cancer | 20 | 72 | 13.84% | Annexin V/PI | [3] |

| MCF-7 | Breast Cancer | 40 | 72 | 22.58% | Annexin V/PI | [3] |

| K-562 | Chronic Myelogenous Leukemia | 60 | 72 | 33.99% | Annexin V/PI | [13] |

| P3HR-1 | Burkitt's Lymphoma | 28 | 72 | 38.85% | Annexin V/PI | [13] |

| MCF-7 | Breast Cancer | 5 | Not Specified | 31% (Early Apoptosis) | Annexin V/PI | [18] |

| MCF-7 | Breast Cancer | 25 | Not Specified | 34% (Early Apoptosis) | Annexin V/PI | [18] |

| SCC-25 | Squamous Cell Carcinoma | 20 | 24 | ~35% (with PDT) | Flow Cytometry | [19] |

| MUG-Mel2 | Melanoma | 20 | 24 | ~43% (with PDT) | Flow Cytometry | [19] |

Table 3: Effect of Aloe-emodin on Caspase Activity

| Cell Line | Cancer Type | Aloe-emodin Concentration (µM) | Treatment Duration | Effect on Caspase Activity | Reference |

| DU145 | Prostate Cancer | 5-25 | Not Specified | Dose-dependent increase in caspase-9 and -3 activity | [7] |

| HL-60 | Promyelocytic Leukemia | 10 | Not Specified | Increased caspase-3 levels | [1] |

| WiDr | Colon Cancer | Not Specified | Not Specified | Activation of caspase-9 and -6 | [9] |

| NPC cells | Nasopharyngeal Carcinoma | Not Specified | Not Specified | Activation of caspase-3 and -9 | [10] |

| AGS | Gastric Cancer | Not Specified (150 kGy irradiated) | Not Specified | Activation of caspases-8, -9, and -3 | [5] |

Experimental Protocols

Preparation of Aloe-emodin Triacetate Stock Solution

Note: Aloe-emodin triacetate is expected to be more soluble in organic solvents than aloe-emodin. It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for preparing the stock solution.

-

Weigh out the desired amount of Aloe-emodin triacetate powder in a sterile microcentrifuge tube.

-

Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

When preparing working concentrations for cell treatment, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of Aloe-emodin triacetate for the desired time. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Visualization of Nuclear Morphology by Hoechst 33342 Staining

This method allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis.

Materials:

-

Hoechst 33342 solution (e.g., 1 mg/mL in water)

-

PBS

-

Fluorescence microscope with a DAPI filter set

Protocol:

-

Grow cells on sterile glass coverslips in a 24-well plate and treat with Aloe-emodin triacetate.

-

After treatment, remove the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with a drop of mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Protocol:

-

Treat cells with Aloe-emodin triacetate in a culture dish.

-

Harvest 1-5 x 10⁶ cells and pellet them by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of the lysate.

-

Load 50-200 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment with Aloe-emodin triacetate, lyse the cells in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein like β-actin as a loading control.

Mandatory Visualizations

Signaling Pathway of Aloe-emodin Induced Apoptosis

References

- 1. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aloe-Emodin Induces Breast Tumor Cell Apoptosis through Upregulation of miR-15a/miR-16-1 That Suppresses BCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aloe-Emodin Induces Breast Tumor Cell Apoptosis through Upregulation of miR-15a/miR-16-1 That Suppresses BCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma irradiation of aloe-emodin induced structural modification and apoptosis through a ROS- and caspase-dependent mitochondrial pathway in stomach tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-emodin-induced apoptosis in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of aloe-emodin-induced photodynamic activity on the apoptosis of human gastric cancer cells: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aloe emodin induces G2/M cell cycle arrest and apoptosis via activation of caspase-6 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aloe-emodin induces apoptosis of human nasopharyngeal carcinoma cells via caspase-8-mediated activation of the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aloe-emodin induces apoptosis in T24 human bladder cancer cells through the p53 dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emodin inhibits colon cancer by altering BCL-2 family proteins and cell survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Apoptosis by aloe-emodin is mediated through down-regulation of calpain-2 and ubiquitin-protein ligase E3A in human hepatoma Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of Anticarcinogenic Potential of Emodin (Aloe vera Extract) on Tongue Squamous Cell Carcinoma Cell Line [azdj.journals.ekb.eg]

- 18. researchgate.net [researchgate.net]

- 19. The Comparison of the Efficiency of Emodin and Aloe-Emodin in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Aloe-Emodin Triacetate Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Aloe-emodin triacetate is a derivative of Aloe-emodin, an anthraquinone (B42736) found in plants such as Aloe vera. Due to its potential pharmacological activities, a reliable analytical method for its quantification is essential for research, quality control, and drug development. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Aloe-emodin triacetate.

While specific validated methods for Aloe-emodin triacetate are not widely published, this method is adapted from established and validated protocols for the parent compound, Aloe-emodin.[1][2][3][4] The increased lipophilicity of the triacetate derivative necessitates adjustments to the mobile phase composition to ensure adequate retention and separation. This method is intended as a starting point for method development and validation.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. Aloe-emodin triacetate, being a relatively non-polar compound, will be retained on the column and separated from other components in the sample matrix. The separation is achieved by a gradient elution using a mixture of acetonitrile (B52724) and water, both containing 0.1% acetic acid to improve peak shape and resolution.[2][3] Detection is performed using a UV-Vis detector, as anthraquinones exhibit strong absorbance in the UV region.

Experimental Protocol

1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

HPLC-grade acetonitrile, water, and acetic acid.

-

Aloe-emodin triacetate reference standard.

2. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Aloe-emodin triacetate reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation will depend on the matrix. A general procedure for an extract is as follows:

-

Accurately weigh a known amount of the sample.

-

Extract the sample with a suitable solvent (e.g., methanol, ethyl acetate) using sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to bring the concentration of Aloe-emodin triacetate within the calibration range.

4. Chromatographic Conditions

The following are proposed starting conditions. Optimization may be required.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 255 nm (based on UV spectra of Aloe-emodin triacetate)[5] |

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the Aloe-emodin triacetate standards against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.

-

Quantify the amount of Aloe-emodin triacetate in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

| Stationary Phase | C18 Silica Gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Acetic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |